4-Chloro-2-ethyl-5-propylpyrimidine

Description

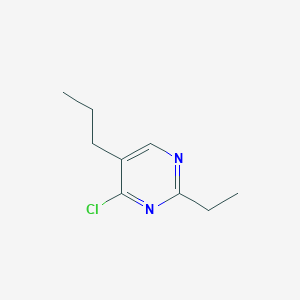

4-Chloro-2-ethyl-5-propylpyrimidine is a halogenated pyrimidine derivative characterized by substituents at the 2-, 4-, and 5-positions of the pyrimidine ring. The chloro group at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the ethyl (C2) and propyl (C5) groups contribute to steric and electronic modulation. Pyrimidine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-chloro-2-ethyl-5-propylpyrimidine |

InChI |

InChI=1S/C9H13ClN2/c1-3-5-7-6-11-8(4-2)12-9(7)10/h6H,3-5H2,1-2H3 |

InChI Key |

AYEJNMSFYMIGBY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(N=C1Cl)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-5-propylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl and propyl substituents under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethyl-5-propylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dihydropyrimidines.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Pyrimidine N-oxides and dihydropyrimidines.

- Fused ring systems with enhanced biological activity.

Scientific Research Applications

4-Chloro-2-ethyl-5-propylpyrimidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.

Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals with anticancer and anti-inflammatory properties.

Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in target organisms.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The following table compares 4-Chloro-2-ethyl-5-propylpyrimidine with analogous pyrimidines from diverse sources:

Key Observations :

- Steric Effects : The propyl group at C5 in the target compound increases lipophilicity compared to methyl or ethyl substituents in analogs like 4-Chloro-5-ethyl-2-methylpyrimidine .

- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine ) enhance reactivity at C4, whereas alkyl groups (ethyl/propyl) stabilize the ring via electron donation .

- Bioactivity: Compounds with chlorinated aryl side chains (e.g., 6-Cyclopropyl-5-[(4-chlorophenethyl)amino]methylpyrimidine) exhibit enhanced binding to fungal cytochrome P450 enzymes, suggesting that the target compound’s alkyl substituents may limit similar interactions .

Biological Activity

4-Chloro-2-ethyl-5-propylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring, notable for its unique substitution pattern. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C_9H_12ClN_3

- Molecular Weight : Approximately 184.66 g/mol

- Structure : The compound features an ethyl group at position 2, a propyl group at position 5, and a chlorine atom at position 4 of the pyrimidine ring.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound may inhibit enzyme activity by binding to active or allosteric sites, which can block substrate access or alter enzyme conformation. This mechanism suggests possible applications in:

- Antimicrobial therapies : By interfering with nucleic acid synthesis.

- Anticancer therapies : By disrupting protein function involved in cancer progression.

Enzyme Inhibition

Several studies have explored the inhibitory potential of this compound on various enzymes. For instance, it has been shown to effectively inhibit enzymes involved in metabolic pathways critical for disease progression.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vivo studies using carrageenan-induced paw edema and cotton pellet-induced granuloma models demonstrated significant anti-inflammatory effects.

| Compound | ED50 (μM) | Comparison Drug | Comparison ED50 (μM) |

|---|---|---|---|

| This compound | 11.60 | Indomethacin | 9.17 |

| Other Derivatives | Varies | Celecoxib | 0.04 |

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This was attributed to its ability to disrupt bacterial metabolic pathways .

- Anticancer Potential : Another investigation focused on the compound's effects on cancer cell lines, revealing that it induced apoptosis in specific cancer types by modulating key signaling pathways involved in cell survival and proliferation.

Structure–Activity Relationships (SAR)

The unique substitution pattern of this compound plays a critical role in its biological activity. Research indicates that variations in substitution can significantly alter enzyme binding affinity and inhibitory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.